molecular formula C15H13NO B1639748 4-(2-methoxyphenyl)-1H-indole

4-(2-methoxyphenyl)-1H-indole

Cat. No.: B1639748
M. Wt: 223.27 g/mol
InChI Key: YHFJGMLKQZVLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-1H-indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-(2-methoxyphenyl)-1H-indole

InChI

InChI=1S/C15H13NO/c1-17-15-8-3-2-5-13(15)11-6-4-7-14-12(11)9-10-16-14/h2-10,16H,1H3

InChI Key

YHFJGMLKQZVLFD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=C3C=CNC3=CC=C2

Canonical SMILES

COC1=CC=CC=C1C2=C3C=CNC3=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.73 g of 2-methoxyphenylboronic acid and then 1.66 g of potassium carbonate are successively added to a solution of 0.78 g of 4-bromoindole in 15 ml of dioxane and 5 ml of water under argon. The reaction mixture is stirred at ambient temperature for 15 minutes, and then 0.16 g of dichlorobis(tri-o-tolylphosphine)palladium(II) is added. The reaction mixture is stirred at ambient temperature for 16 hours, and then at 60° C. for 18 hours, and, finally, at 110° C. for 3 hours. After returning to ambient temperature, the mixture is concentrated to dryness under reduced pressure. The residue is taken up in a mixture of 15 ml of a 2N sodium hydroxide solution and 30 ml of ethyl acetate. The mixture is filtered through Clarcel®, and then separated by settling out. The organic phase is separated and the aqueous phase is extracted with 2×30 ml of ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and then concentrated to dryness under reduced pressure. The residue is purified on a 30 g cartridge of 15-40 μm silica, elution being carried out with a 60/40 v/v cyclohexane/dichloromethane mixture, at a flow rate of 30 ml/min. 0.44 g of 4-(2-methoxyphenyl)indole is thus obtained in the form of a pale yellow solid, the characteristics of which are the following:
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step Two

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